molecular formula C11H18N2OS B5222654 2-Butylsulfanyl-1-(3,5-dimethylpyrazol-1-yl)ethanone

2-Butylsulfanyl-1-(3,5-dimethylpyrazol-1-yl)ethanone

Cat. No.: B5222654
M. Wt: 226.34 g/mol
InChI Key: OHEDMUNVGDOUQY-UHFFFAOYSA-N
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Description

2-Butylsulfanyl-1-(3,5-dimethylpyrazol-1-yl)ethanone is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a butylsulfanyl group and a dimethylpyrazolyl moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butylsulfanyl-1-(3,5-dimethylpyrazol-1-yl)ethanone typically involves the alkylation of pyrazoles. One common method is the reaction of 3,5-dimethylpyrazole with a butylsulfanyl ethanone derivative under basic conditions, such as using potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) as the solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-Butylsulfanyl-1-(3,5-dimethylpyrazol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrazole ring can participate in electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles like alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted pyrazoles depending on the electrophile used.

Scientific Research Applications

2-Butylsulfanyl-1-(3,5-dimethylpyrazol-1-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Butylsulfanyl-1-(3,5-dimethylpyrazol-1-yl)ethanone involves its interaction with various molecular targets. For instance, its anticancer activity is believed to be due to its ability to induce cell cycle arrest and apoptosis in cancer cells . The compound may interact with specific enzymes or receptors, leading to the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butylsulfanyl-1-(3,5-dimethylpyrazol-1-yl)ethanone is unique due to the presence of the butylsulfanyl group, which can undergo various chemical transformations, adding to its versatility in synthetic applications. Additionally, its potential biological activities make it a compound of interest in medicinal chemistry.

Properties

IUPAC Name

2-butylsulfanyl-1-(3,5-dimethylpyrazol-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2OS/c1-4-5-6-15-8-11(14)13-10(3)7-9(2)12-13/h7H,4-6,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHEDMUNVGDOUQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSCC(=O)N1C(=CC(=N1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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